molecular formula C11H14N2O2 B13051887 (3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile

(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile

Cat. No.: B13051887
M. Wt: 206.24 g/mol
InChI Key: MCOMMAJIGQDYEL-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The nitrile group can be introduced using reagents such as sodium cyanide or potassium cyanide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,6-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,8H,6,13H2,1-2H3/t8-/m1/s1

InChI Key

MCOMMAJIGQDYEL-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)[C@@H](CC#N)N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(CC#N)N

Origin of Product

United States

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